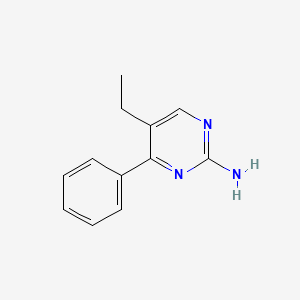

5-Ethyl-4-phenylpyrimidin-2-amine

描述

Overview of Pyrimidine (B1678525) Chemistry and its Research Significance

Pyrimidine is a six-membered aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3. researchgate.netvedantu.com This fundamental structure is a key component of life, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. vedantu.comwikipedia.org Beyond their biological roles, pyrimidine and its derivatives have been extensively explored in synthetic and medicinal chemistry due to their wide spectrum of biological activities. wjarr.comresearchgate.net

The pyrimidine ring system is found in numerous natural products, including vitamins like thiamine (B1217682) (vitamin B1) and various antibiotics. umich.eduijpsjournal.com Synthetic pyrimidine derivatives have also been developed as therapeutic agents with a broad range of applications, including as anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive agents. nih.govorientjchem.org The versatility of the pyrimidine scaffold allows for numerous chemical modifications, providing a vast chemical space for the design of new molecules with specific biological targets. researchgate.net The ongoing challenge of antimicrobial resistance, for instance, has spurred significant research into 2-aminopyrimidine (B69317) derivatives for their potential as novel antimicrobial agents. ijpsjournal.com

Structural Framework of 5-Ethyl-4-phenylpyrimidin-2-amine and its Related Derivatives

The chemical structure of this compound is characterized by a central pyrimidine ring substituted at three key positions. An ethyl group is attached at the 5-position, a phenyl group at the 4-position, and an amine group at the 2-position. This specific arrangement of substituents influences the molecule's chemical properties and its potential interactions with biological systems.

The synthesis of such polysubstituted pyrimidines can be achieved through various synthetic routes. A common method involves the cyclization of a β-dicarbonyl compound with a guanidine (B92328) derivative. sci-hub.seajol.info For instance, the synthesis of a related compound, 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, was achieved through the cyclization of 2-butyl-1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione with guanidinium (B1211019) methanesulfonate. sci-hub.se The synthesis of 2-aminopyrimidine derivatives often involves the reaction of a precursor like 2-amino-4,6-dichloropyrimidine (B145751) with various amines. nih.govsemanticscholar.org

The structural framework of 2-aminopyrimidines is a common motif in many biologically active compounds. nih.govchalcogen.ro The amino group at the C2 position is a key feature, often involved in crucial hydrogen bonding interactions with biological targets. acs.org The substituents at the 4, 5, and 6 positions of the pyrimidine ring can be varied to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity. nih.gov

Table 1: Physicochemical Properties of 4-Ethyl-5-phenylpyrimidin-2-amine

| Property | Value | Source |

| Molecular Formula | C12H13N3 | uni.lunih.gov |

| IUPAC Name | 4-ethyl-5-phenylpyrimidin-2-amine | nih.gov |

| InChIKey | OZMWQNXKYWHOAK-UHFFFAOYSA-N | uni.lunih.gov |

| SMILES | CCC1=NC(=NC=C1C2=CC=CC=C2)N | uni.lunih.gov |

Research Trajectories and Potential Applications of this compound Scaffolds

The 2-aminopyrimidine scaffold, of which this compound is a member, is a privileged structure in medicinal chemistry. Derivatives of N-phenylpyrimidin-2-amine have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. For example, novel N-phenylpyrimidin-2-amine derivatives have shown significant inhibitory activity against c-Met kinase, a target in cancer therapy. nih.gov

Furthermore, 2-aminopyrimidine derivatives are being explored for a wide range of therapeutic applications. Research has demonstrated their potential as:

Anticancer agents: Several 2-aminopyrimidine-containing drugs, such as imatinib (B729) and palbociclib, are already in clinical use for treating cancer. nih.gov The scaffold is a key component in the design of inhibitors for targets like Polo-like kinase 4 (PLK4), which is overexpressed in many cancers. nih.gov

Antimicrobial agents: The rise of antimicrobial resistance has led to a focus on developing new classes of antibiotics. 2-aminopyrimidine derivatives have shown broad-spectrum antimicrobial properties. ijpsjournal.com

Anti-inflammatory agents: Pyrimidine derivatives have been developed as anti-inflammatory drugs, and research continues to explore new compounds with this activity. rsc.org

Enzyme inhibitors: Derivatives of 2-aminopyrimidine have been identified as inhibitors of enzymes like β-glucuronidase, which is implicated in conditions such as colon cancer. nih.govsemanticscholar.org

The research into this compound and its related scaffolds is driven by the need for new therapeutic agents with improved efficacy and selectivity. The ability to readily synthesize a diverse library of derivatives allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds and developing new drug candidates. nih.gov

Table 2: Examples of Research on Biologically Active Pyrimidine Derivatives

| Compound Class | Biological Target/Activity | Research Focus | Reference |

| N-phenylpyrimidin-2-amine derivatives | c-Met kinase | Development of anticancer agents. nih.gov | nih.gov |

| 2-aminopyrimidine derivatives | β-glucuronidase | Identification of inhibitors for potential treatment of associated diseases. nih.govsemanticscholar.org | nih.govsemanticscholar.org |

| Polysubstituted pyrimidines | Nitric oxide and prostaglandin (B15479496) E2 production | Development of anti-inflammatory agents. sci-hub.se | sci-hub.se |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Cyclin-dependent kinases 4 and 6 (CDK4/6) | Discovery of anticancer drug candidates. acs.org | acs.org |

| Pyrimidine-pyridine hybrids | Inflammation | Evaluation of anti-inflammatory potential. rsc.org | rsc.org |

Structure

3D Structure

属性

CAS 编号 |

61541-79-5 |

|---|---|

分子式 |

C12H13N3 |

分子量 |

199.25 g/mol |

IUPAC 名称 |

5-ethyl-4-phenylpyrimidin-2-amine |

InChI |

InChI=1S/C12H13N3/c1-2-9-8-14-12(13)15-11(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H2,13,14,15) |

InChI 键 |

RDGGZODQLVSILR-UHFFFAOYSA-N |

SMILES |

CCC1=CN=C(N=C1C2=CC=CC=C2)N |

规范 SMILES |

CCC1=CN=C(N=C1C2=CC=CC=C2)N |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-Ethyl-4-phenylpyrimidin-2-amine

The construction of the core pyrimidine (B1678525) ring is central to synthesizing this compound. Established methods typically involve the cyclization of a three-carbon precursor with a guanidine (B92328) moiety.

The most fundamental and widely employed method for synthesizing 2-aminopyrimidines is the condensation reaction between a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound (chalcone) and guanidine. In the context of this compound, the key precursor would be an appropriately substituted three-carbon chain that can cyclize with guanidine.

A plausible and established route involves the reaction of a β-diketone with guanidine. The synthesis would start from a suitable ketone, which is first acylated to form the β-diketone intermediate. This intermediate then undergoes cyclocondensation with guanidine (often as guanidine carbonate or hydrochloride) in the presence of a base to yield the final pyrimidine ring. For instance, the synthesis of 4,6-diarylpyrimidin-2-ylamines proceeds by condensing 1,3-diaryl-1,3-propanedione (a chalcone) with guanidine carbonate in a solvent like dimethylformamide (DMF) under reflux. ajol.info A scalable synthesis for a similar compound, 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, was achieved via the cyclization of 2-butyl-1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione with guanidinium (B1211019) methanesulfonate. sci-hub.se

Another classic approach is the reaction of α,β-unsaturated ketones (chalcones) with guanidine. ajol.inforesearchgate.net The synthesis begins with the Claisen-Schmidt condensation of an appropriate aldehyde and ketone to form the chalcone, which then reacts with guanidine nitrate (B79036) in the presence of a base like sodium ethoxide to form the dihydropyrimidine, followed by oxidation to the aromatic pyrimidine.

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single pot. researchgate.net The Biginelli reaction and its variations are prominent examples of MCRs used for pyrimidine synthesis.

A general one-pot, three-component synthesis of 2-aminopyrimidine (B69317) derivatives involves the reaction of an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate (B8463686) or malononitrile), and guanidine nitrate. scholarsresearchlibrary.comresearchgate.net This reaction is often catalyzed by a base such as piperidine (B6355638) and can be performed in environmentally friendly solvents like water. scholarsresearchlibrary.com The mechanism typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition of guanidine and subsequent cyclization and tautomerization to yield the substituted 2-aminopyrimidine. scholarsresearchlibrary.com While direct synthesis of the title compound via a standard MCR might be complex due to the specific substitution pattern, the principles are widely used to create diverse pyrimidine libraries. researchgate.net

Modern synthetic chemistry increasingly relies on transition-metal catalysis to construct complex molecules with high selectivity. Palladium-, copper-, and iridium-catalyzed cross-coupling reactions are particularly valuable for synthesizing highly substituted pyrimidines.

Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig amination, are powerful tools. For instance, a pre-formed chloropyrimidine can undergo a Suzuki coupling to introduce the phenyl group at the 4-position, followed by a Buchwald-Hartwig amination to install the amino group at the 2-position. nih.gov New N-aryl-pyrimidin-2-amine derivatives have been synthesized in moderate to good yields using palladium catalysts with specialized ligands like Xantphos. nih.gov

Copper-catalyzed reactions also provide an efficient means for C-N bond formation. The synthesis of 2-aminoquinazoline- and 2-aminopyrimidine-fused scaffolds has been achieved through copper-catalyzed coupling and cyclization of bromoaryl or bromovinyl precursors with cyanamide. cornell.eduresearchgate.net Furthermore, iridium-catalyzed multicomponent synthesis from amidines and alcohols offers a regioselective route to pyrimidines. organic-chemistry.orgrsc.org

Table 1: Comparison of Catalytic Systems in Pyrimidine Synthesis

| Catalyst System | Reaction Type | Key Features | Reference(s) |

| Pd(PPh₃)₄ / Na₂CO₃ | Suzuki Coupling | Used for C-C bond formation, e.g., introducing aryl groups onto the pyrimidine ring. | sci-hub.se |

| PdCl₂(PPh₃)₂ / Xantphos | Buchwald-Hartwig Amination | Effective for N-arylation of aminopyrimidines. | nih.gov |

| CuI / Base | C-N Coupling/Cyclization | Enables the synthesis of N-fused pyrimidine scaffolds from bromo-precursors and cyanamide. | cornell.eduresearchgate.net |

| [IrCp*Cl₂]₂ | Multicomponent Synthesis | Catalyzes the regioselective synthesis of pyrimidines from amidines and alcohols. | organic-chemistry.orgrsc.org |

Advanced Synthetic Strategies for this compound Derivatives

To improve efficiency and sustainability, advanced synthetic methods are continuously being developed. These include the use of microwave irradiation to accelerate reactions and the adoption of green chemistry principles.

Microwave-assisted organic synthesis has emerged as a powerful technique that often leads to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. nanobioletters.comrsc.org The synthesis of various aminopyrimidine derivatives has been successfully achieved using microwave irradiation. nanobioletters.comresearchgate.netnih.gov

For example, the condensation of chalcones with guanidine nitrate can be efficiently carried out under microwave heating. nanobioletters.com In one study, substituted aminopyrimidines were synthesized in yields ranging from 33-56% using microwave irradiation, a significant improvement over conventional methods. nanobioletters.com Similarly, the synthesis of 2-(substituted amino)pyrimidines from substituted guanidines and β-diketones has been achieved under solvent- and catalyst-free microwave conditions. researchgate.net This approach is not only faster but also aligns with the principles of green chemistry by reducing solvent use. mdpi.com

Table 2: Conventional vs. Microwave-Assisted Synthesis of Acetamide Derivatives

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | 2–3 hours | Moderate (up to 60%) | 70 °C, CH₃CN, Et₃N catalyst | mdpi.com |

| Microwave Irradiation | A few minutes | Good | 65–70 °C, dry CH₃CN | mdpi.com |

The development of "green" synthetic methods is a major focus in modern chemistry, aiming to reduce waste, avoid hazardous solvents, and use renewable resources. powertechjournal.compowertechjournal.com Several eco-friendly protocols for pyrimidine synthesis have been reported.

These methods include performing reactions in water, under solvent-free conditions, or using biodegradable and reusable catalysts. researchgate.nettandfonline.com Chitosan, a natural biopolymer, has been identified as a highly efficient, renewable, and heterogeneous catalyst for the synthesis of 2-aminopyrimidine derivatives under solvent-free conditions. rsc.org One-pot syntheses in aqueous media are also attractive, offering advantages such as short reaction times, procedural simplicity, and excellent yields without the need for hazardous organic solvents. scholarsresearchlibrary.com These green approaches represent a sustainable path forward for the synthesis of this compound and related heterocyclic compounds. researchgate.net

Chemical Reactivity and Derivatization of the this compound Core

The this compound scaffold is a versatile platform for chemical modification, possessing multiple reactive sites that allow for extensive derivatization. The core structure features a 2-aminopyrimidine ring, which is a vital pharmacophore in numerous biologically active compounds. The reactivity of this core is primarily dictated by the nucleophilic character of the exocyclic amino group and the electronic nature of the pyrimidine ring, which is influenced by the ethyl and phenyl substituents.

The functional groups of this compound—the 2-amino group, the C5-ethyl group, and the C4-phenyl group—offer numerous handles for chemical modification to modulate the molecule's physicochemical and biological properties.

The exocyclic 2-amino group is a key site for derivatization. As a nucleophile, it can readily react with a variety of electrophiles. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides, while reaction with sulfonyl chlorides would produce sulfonamides. Another common transformation is the reaction with aldehydes or ketones to form Schiff bases or, in some cases, stable hemiaminals, particularly with electron-deficient aldehydes. The basicity of the amino nitrogen is a critical factor in these reactions.

The phenyl ring at the C4 position can undergo typical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The position of substitution (ortho, meta, para) will be directed by the existing pyrimidine substituent and governed by steric and electronic effects.

Modifications of the C5-ethyl group are also feasible. Radical halogenation could introduce a halide, which can then be substituted by various nucleophiles to introduce new functional groups. Oxidation of the ethyl group could potentially lead to a vinyl or acetyl substituent, further expanding the possibilities for derivatization.

| Functional Group | Reaction Type | Potential Reagent(s) | Resulting Structure | Purpose of Modification |

|---|---|---|---|---|

| 2-Amino Group | N-Acylation | Acetyl Chloride (CH₃COCl) | N-(5-ethyl-4-phenylpyrimidin-2-yl)acetamide | Alter H-bonding, solubility, metabolic stability |

| 2-Amino Group | N-Sulfonylation | Toluenesulfonyl Chloride (TsCl) | N-(5-ethyl-4-phenylpyrimidin-2-yl)tosylamide | Introduce new interaction points, modify pKa |

| 2-Amino Group | Reductive Amination | Aldehyde/Ketone + NaBH₄ | N-Alkyl/Aryl-5-ethyl-4-phenylpyrimidin-2-amine | Introduce steric bulk, modulate lipophilicity |

| 4-Phenyl Group | Nitration | HNO₃/H₂SO₄ | 5-Ethyl-4-(nitrophenyl)pyrimidin-2-amine | Introduce H-bond acceptor, precursor for amine |

| 4-Phenyl Group | Halogenation | N-Bromosuccinimide (NBS) | 4-(Bromophenyl)-5-ethylpyrimidin-2-amine | Modulate electronics, enable cross-coupling |

| 5-Ethyl Group | Oxidation | Mild Oxidizing Agent | 5-Acetyl-4-phenylpyrimidin-2-amine | Introduce ketone handle for further reaction |

The 2-aminopyrimidine moiety is a well-established precursor for the synthesis of fused heterocyclic systems through annulation reactions. These reactions typically involve the participation of the exocyclic N-1 nitrogen and the endocyclic N-1 nitrogen as a dinucleophilic component, reacting with a suitable dielectrophile to construct a new ring fused to the pyrimidine core.

A common strategy involves the condensation with α,β-unsaturated carbonyl compounds or their equivalents. For example, reaction with a β-ketoester in the presence of an acid catalyst can lead to the formation of pyrimido[1,2-a]pyrimidine derivatives. The initial step is often a Michael addition of the amino group to the unsaturated system, followed by an intramolecular cyclization and dehydration.

Another powerful method for ring fusion is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. By reacting this compound with an α,β-unsaturated ketone like methyl vinyl ketone, it is theoretically possible to construct a fused cyclohexenone ring system.

Furthermore, reactions with 1,3-dielectrophiles such as malondialdehyde or acetylacetone (B45752) can be employed to construct five- or seven-membered fused rings, depending on the reagent and reaction conditions. These annulation strategies are crucial for expanding the chemical space and accessing novel polycyclic scaffolds with potentially enhanced biological activities.

| Reactant Type | Example Reagent | Potential Fused System | Reaction Name/Type |

|---|---|---|---|

| β-Ketoester | Ethyl Acetoacetate | Pyrimido[1,2-a]pyrimidinone | Condensation/Cyclization |

| α,β-Unsaturated Ketone | Methyl Vinyl Ketone | Tetrahydropyrimido[1,2-a]quinoline | Robinson Annulation |

| 1,3-Dicarbonyl | Acetylacetone | Pyrimido[1,2-a]pyrimidine | Condensation/Cyclization |

| α-Haloketone | Phenacyl Bromide | Imidazo[1,2-a]pyrimidine | Tschitschibabin Reaction |

| Isothiocyanate | Phenyl Isothiocyanate | Pyrimido[1,2-a]-s-triazine | Cyclocondensation |

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers multiple opportunities for bioisosteric replacement.

The phenyl group is a frequent target

Computational and Theoretical Chemistry

Quantum Chemical Investigations of 5-Ethyl-4-phenylpyrimidin-2-amine and its Analogs

Quantum chemical methods are employed to study the fundamental electronic properties of molecules, offering a detailed understanding of their behavior at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govijcce.ac.irtandfonline.com DFT calculations have been instrumental in studying various pyrimidine (B1678525) derivatives. nih.govtandfonline.comjchemrev.comjchemrev.com These calculations can determine optimized molecular geometries, vibrational frequencies, and thermodynamic parameters. nih.gov For instance, DFT studies on pyrimidine derivatives have been performed using the B3LYP functional with various basis sets, such as 6-311G(d,p) and 6-31G(d,p). nih.govtandfonline.com The calculated geometric parameters, like bond lengths and angles, often show good agreement with experimental data obtained from X-ray crystallography. nih.gov

DFT calculations can also provide insights into the reactivity of molecules. For example, a high calculated dipole moment can indicate high reactivity. nih.gov In the context of corrosion inhibition, DFT has been used to calculate quantum chemical parameters to predict the effectiveness of pyrimidine derivatives. ijcce.ac.irtandfonline.com

Electronic Structure Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. nih.gov

For pyrimidine derivatives, HOMO-LUMO analysis has been conducted using DFT calculations. nih.govirjweb.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For instance, in a study of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, the calculated HOMO-LUMO energy gaps were used to predict their antioxidant activities. nih.gov The analysis of these frontier molecular orbitals provides valuable information for understanding reaction mechanisms and designing molecules with specific electronic properties. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for exploring the dynamic behavior of molecules and their interactions with biological targets.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely employed in drug discovery to understand the binding modes of potential inhibitors and to guide the design of new, more potent compounds. nih.govnih.gov

For pyrimidine derivatives, molecular docking studies have been performed to investigate their interactions with various protein targets. nih.govnih.govresearchgate.netnih.govacs.org These studies have identified key amino acid residues involved in binding and have elucidated the types of interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. nih.govacs.org For example, in a study of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine derivatives as GSK-3 inhibitors, molecular docking revealed the binding mode of the ligands within the active site of the enzyme. nih.gov Similarly, docking studies of N-phenylpyrimidin-2-amine derivatives with c-Met kinase have shown a common interaction pattern at the ATP-binding site. nih.gov

| Pyrimidine Derivative Class | Protein Target | Key Interactions Observed | Reference |

|---|---|---|---|

| (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine derivatives | Glycogen (B147801) Synthase Kinase 3 (GSK-3) | Identified key amino acid residues at the active site and explored binding mode. | nih.gov |

| N-phenylpyrimidin-2-amine derivatives | c-Met kinase | Common interaction with the ATP-binding site. | nih.gov |

| Amino pyrimidine derivatives | Protein Kinase C-θ (PKC-θ) | Docking-based alignment used for 3D-QSAR analysis. | researchgate.net |

| Diaryl pyrimidine derivatives | Human Angiotensin-Converting Enzyme-2 (hACE2) | High binding affinity with interactions including hydrogen bonding and π–π stacking. | nih.gov |

| Pyrimidine derivatives | Human Butyrylcholinesterase (hBChE) | Interactions with Trp82, Tyr440, and Trp430 in the catalytic active site (CAS) region. | acs.org |

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and stability. nih.gov MD simulations can assess the stability of ligand-protein complexes predicted by molecular docking. nih.govnih.gov

In the context of pyrimidine derivatives, MD simulations have been employed to evaluate the conformational stability of docked complexes. nih.govnih.gov For instance, MD simulations of diaryl pyrimidine derivatives docked with the hACE2-S protein complex showed that the complex quickly reached a stable equilibrium, indicating stable molecular interaction. nih.gov Similarly, MD simulations were used to examine the conformational stability of docked complexes of pyrimidine derivatives with the breast cancer resistance protein ABCG2. nih.gov These simulations help in understanding the dynamic behavior of the ligand within the binding site and provide a more accurate picture of the binding event. tandfonline.com

Predictive Computational Chemistry for Biological Activity

Predictive computational chemistry encompasses a range of methods, including Quantitative Structure-Activity Relationship (QSAR) studies, aimed at predicting the biological activity of compounds based on their chemical structure. researchgate.netnih.govresearchgate.net QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. nih.govresearchgate.net

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)

In the realm of computational drug design, three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are pivotal. These techniques correlate the biological activity of a series of compounds with their 3D molecular properties, providing invaluable insights for the rational design of more potent molecules. For derivatives of the this compound scaffold, these analyses help to elucidate the key steric, electrostatic, and other physicochemical features that govern their interactions with biological targets.

The core principle of these methods involves aligning a set of structurally related molecules, such as analogs of this compound, and then calculating their steric and electrostatic fields (in CoMFA) or a wider range of similarity indices (in CoMSIA) at various points on a 3D grid. researchgate.net These calculated fields are then subjected to Partial Least Squares (PLS) regression analysis to derive a mathematical model that quantitatively describes the relationship between these 3D properties and the observed biological activities. mdpi.com

Research Findings from Analogous Pyrimidine Scaffolds

While specific CoMFA and CoMSIA studies exclusively on this compound are not extensively published, research on structurally similar pyrimidine derivatives provides a strong basis for understanding the structure-activity relationships (SAR) that would likely govern this compound class. For instance, 3D-QSAR studies on thieno-pyrimidine derivatives have demonstrated the utility of these methods in generating statistically significant and predictive models. nih.gov

In a typical study, a dataset of compounds is divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov The quality of the resulting models is assessed using several statistical parameters. The leave-one-out cross-validated correlation coefficient (q²) is a measure of the internal predictive ability of the model, while the non-cross-validated correlation coefficient (r²) indicates the model's fit to the training data. nih.gov A high q² value (typically > 0.5) is indicative of a robust model. nih.gov The predictive ability of the model on external compounds is often evaluated by the predictive correlation coefficient (r²_pred) for the test set. nih.gov

For a series of thieno-pyrimidine derivatives studied as potential triple-negative breast cancer inhibitors, a CoMFA model yielded a q² of 0.818 and an r² of 0.917. nih.gov The CoMSIA model for the same set of compounds gave a q² of 0.801 and an r² of 0.897. nih.gov These high statistical values indicate that the generated 3D-QSAR models are reliable and have strong predictive capabilities.

The primary output of CoMFA and CoMSIA studies are 3D contour maps. These maps visually represent regions in space around the aligned molecules where modifications are predicted to either increase or decrease biological activity.

Steric Contour Maps : These maps highlight regions where bulky substituents are favored (typically shown in green) or disfavored (typically shown in yellow). For analogs of this compound, a green contour near a particular position would suggest that adding a larger chemical group there could enhance activity.

Electrostatic Contour Maps : These maps indicate regions where positive charge is beneficial (blue contours) or where negative charge is favored (red contours). researchgate.net If a blue contour appears near the ethyl group of this compound, it would imply that substituents with positive electrostatic potential in that region could lead to more potent compounds.

CoMSIA-Specific Fields : CoMSIA extends the analysis by including fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. mdpi.com Yellow contours might show where hydrophobic groups are preferred, while white contours show where hydrophilic groups are beneficial. researchgate.net Cyan and purple contours are often used to indicate favorable regions for hydrogen bond donors and acceptors, respectively.

The table below summarizes the statistical results from a representative 3D-QSAR study on a series of pyrimidine analogs, illustrating the typical outcomes of such analyses.

| Parameter | CoMFA Model | CoMSIA Model |

| q² (Cross-validated r²) | 0.818 | 0.801 |

| r² (Non-cross-validated r²) | 0.917 | 0.897 |

| r²_pred (Test Set) | 0.794 | 0.762 |

| F-statistic | 114.235 | 90.340 |

| Standard Error of Estimate (SEE) | 8.142 | 9.057 |

| Optimal Number of Components | 3 | 3 |

| Data derived from a study on thieno-pyrimidine derivatives. nih.gov |

The field contributions in these models quantify the relative importance of each physicochemical property. For example, in the aforementioned study, the CoMFA model's activity was influenced by steric (67.7%) and electrostatic (32.3%) fields. nih.gov The CoMSIA model showed contributions from steric (29.5%), electrostatic (29.8%), hydrophobic (29.8%), hydrogen bond donor (6.5%), and hydrogen bond acceptor (4.4%) fields. nih.gov This detailed breakdown allows medicinal chemists to prioritize which molecular properties to modify when designing new analogs of this compound.

The following table presents hypothetical data for a series of this compound analogs to illustrate how actual and predicted biological activities are compared in a QSAR study.

| Compound | Actual Activity (pIC50) | CoMFA Predicted Activity (pIC50) | CoMSIA Predicted Activity (pIC50) | Residual (Actual - CoMSIA) |

| Analog 1 | 7.5 | 7.45 | 7.52 | -0.02 |

| Analog 2 | 7.2 | 7.18 | 7.25 | -0.05 |

| Analog 3 | 6.8 | 6.90 | 6.81 | -0.01 |

| Analog 4 | 8.1 | 8.05 | 8.13 | -0.03 |

| Analog 5 | 6.5 | 6.48 | 6.55 | -0.05 |

| Analog 6 (Test Set) | 7.8 | 7.75 | 7.82 | -0.02 |

| Analog 7 (Test Set) | 7.0 | 6.95 | 7.04 | -0.04 |

By analyzing the contour maps in conjunction with the statistical data, researchers can formulate a robust SAR hypothesis. For the this compound core, this would provide a clear roadmap for optimization, suggesting specific modifications to the ethyl group, the phenyl ring, or the amine substituent to achieve desired biological activity. doi.org

Biological Activity and Molecular Mechanisms Preclinical and in Vitro Research

Enzyme Inhibition Studies by Pyrimidine (B1678525) Derivatives

Research has extensively explored the structure-activity relationships (SAR) of pyrimidine derivatives, leading to the identification of potent inhibitors for several key enzymes. The 2-aminopyrimidine (B69317) scaffold serves as a versatile backbone for designing selective and powerful kinase inhibitors.

Glycogen (B147801) Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including glucose metabolism, cell differentiation, and apoptosis. nih.gov Its inhibition is a therapeutic strategy for conditions like type 2 diabetes and Alzheimer's disease. nih.gov

A novel family of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine analogues has been identified as potent inhibitors of human GSK-3. nih.govacs.org These compounds, developed through extensive exploration of substitution patterns at various positions of the pyrimidine ring, demonstrated IC₅₀ values in the low nanomolar range. nih.gov For instance, compound 1 (CHIR-911, CT-99021) emerged as a highly potent and selective GSK-3 inhibitor. nih.govacs.org In cellular assays, these inhibitors were shown to activate glycogen synthase in both insulin (B600854) receptor-expressing CHO-IR cells and primary rat hepatocytes. nih.gov Further in silico design and 3D-QSAR studies have been conducted on these derivatives to understand the structural requirements for potent GSK-3 inhibition, highlighting the importance of electrostatic and hydrogen-bond donor fields in the binding interaction. nih.gov Another series of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines has also yielded potent and selective GSK-3 inhibitors with good cellular efficacy. researchgate.net

Table 1: GSK-3 Inhibitory Activity of Pyrimidine Derivatives

| Compound | Target | IC₅₀ (nM) | Cellular Activity |

|---|---|---|---|

| 1 (CHIR-911, CT-99021) | GSK-3 | Low nanomolar range | Activates glycogen synthase nih.gov |

| 2 (CHIR-611, CT-98014) | GSK-3 | Low nanomolar range | Activates glycogen synthase nih.gov |

Cyclin-dependent kinases (CDKs) are fundamental regulators of the cell cycle and transcription, making them attractive targets for cancer therapy. nih.gov Several classes of pyrimidine derivatives have been developed as potent CDK inhibitors.

A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were discovered as dual inhibitors of CDK6 and CDK9. nih.gov Compound 66 from this series showed balanced potency against both kinases and good selectivity over CDK2. nih.gov Mechanistically, it was found to directly bind to CDK6 and CDK9, suppressing their downstream signaling, which led to cell cycle arrest and apoptosis in tumor cells. nih.gov

In another study, N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines were identified as highly potent and selective inhibitors of CDK4 and CDK6. nih.govacs.org Medicinal chemistry optimization led to compounds like 58 and 69 , which exhibited potent antiproliferative effects across a wide panel of human cancer cell lines. nih.gov Similarly, compound 83 , an orally bioavailable molecule from a related series, showed remarkable selectivity for CDK4/6. acs.org

Furthermore, 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines have been characterized as potent CDK9 inhibitors. acs.org Compound 12a from this series potently inhibits CDK9 with a Kᵢ value of 1 nM, leading to reduced expression of the Mcl-1 anti-apoptotic protein and subsequent induction of apoptosis in cancer cells. acs.org

Table 2: CDK Inhibitory Activity of Pyrimidine Derivatives

| Compound | Target | IC₅₀ / Kᵢ (nM) | Cellular Effect |

|---|---|---|---|

| Compound 66 | CDK6/CDK9 | Not specified | Cell cycle arrest, apoptosis nih.gov |

| Compound 58 | CDK4/CDK6 | Not specified | Antiproliferative activity nih.gov |

| Compound 69 | CDK4/CDK6 | Not specified | Antiproliferative activity nih.gov |

| Compound 83 | CDK4/CDK6 | Not specified | Antiproliferative activity acs.org |

| Compound 12a | CDK9 | Kᵢ = 1 | Induces apoptosis acs.org |

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis, making it a viable anticancer target. nih.govnih.gov

Utilizing a scaffold hopping strategy, a series of novel and potent PLK4 inhibitors with an aminopyrimidine core has been developed. nih.gov Compound 8h from this series displayed high PLK4 inhibitory activity with an IC₅₀ of 0.0067 μM (6.7 nM). nih.gov At the cellular level, this compound demonstrated excellent antiproliferative activity against breast cancer cells, suggesting its potential for further development as a PLK4-targeted anticancer drug. nih.gov The small molecule inhibitor CFI-400945 has also been shown to be an effective PLK4 inhibitor, causing abnormalities in centriole duplication and impairing proliferation and survival in rhabdoid tumor and medulloblastoma cells. nih.gov

Table 3: PLK4 Inhibitory Activity of Pyrimidine Derivatives

| Compound | Target | IC₅₀ (µM) | Cellular Effect |

|---|---|---|---|

| Compound 8h | PLK4 | 0.0067 | Antiproliferative activity in breast cancer cells nih.gov |

| CFI-400945 | PLK4 | Not specified | Impairs proliferation and survival nih.gov |

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is implicated in tumor development, metastasis, and drug resistance. researchgate.netnih.gov Consequently, Axl kinase has emerged as a promising target for cancer therapy. nih.govmdpi.com

Research has led to the identification of substituted N-phenylpyrimidin-2-amine analogs as Type II inhibitors of Axl kinase. researchgate.net Through homology modeling and virtual screening, specific compounds were identified that showed hydrogen bonding interactions with key residues in the Axl kinase domain, such as Pro621, Met623, and Asp690. researchgate.net These findings provide a structural basis for the development of selective Axl inhibitors. While many Axl inhibitors are in development, including some that have received FDA approval for other indications like Gilteritinib and Cabozantinib, the focus remains on developing more selective agents to minimize off-target effects. mdpi.com

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the pathogenic driver of chronic myeloid leukemia (CML). nih.gov While imatinib (B729), a 2-phenylaminopyrimidine derivative, is a successful Bcr-Abl inhibitor, resistance often develops due to point mutations in the kinase domain. nih.govnih.gov

This has spurred the development of second-generation inhibitors. Pyrido-pyrimidine-type kinase inhibitors have shown significant activity against both wild-type and imatinib-resistant mutant forms of Bcr-Abl. nih.gov Compounds such as PD166326 demonstrated higher potency than imatinib and were effective against various clinically relevant mutations, including those in the activation loop (H396P) and the nucleotide-binding loop (Y253H, E255K). nih.gov This suggests that such compounds can overcome resistance by binding to Bcr-Abl irrespective of the activation loop's conformation. nih.gov A patent has also described novel phenylaminopyrimidine derivatives with IC₅₀ values in the range of 0.1 to 10.0 nM, indicating their potential for CML treatment. google.com

Table 4: Bcr-Abl Inhibitory Activity of Pyrimidine Derivatives

| Compound | Target | Potency | Activity against Mutants |

|---|---|---|---|

| PD166326 | Bcr-Abl | Higher than imatinib | Effective against H396P, Y253H, E255K nih.gov |

| SKI DV-M016 | Bcr-Abl | Higher than imatinib | Effective against H396P, Y253H, E255K nih.gov |

Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that mediates signaling for a host of cytokines and growth factors. The V617F mutation in JAK2 is a key driver of myeloproliferative neoplasms (MPNs). nih.gov

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were developed as selective JAK2 inhibitors. nih.gov The optimal compound, A8 , exhibited excellent potency against JAK2 kinase with an IC₅₀ of 5 nM and demonstrated significant selectivity (over 38-fold) against other JAK family members (JAK1, JAK3, TYK2). nih.gov In cellular models, compound A8 inhibited the phosphorylation of JAK2 and its downstream signaling pathway, leading to cell cycle arrest in the G0/G1 phase. nih.gov

Another class of compounds, 4-(2-furanyl)pyrimidin-2-amines , has also been identified as potent JAK2 inhibitors. nih.gov Primary SAR studies led to the discovery of 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-based derivatives with high potency (IC₅₀ of 0.7 nM) and greater selectivity for JAK2 over JAK3 compared to tofacitinib. nih.gov

Table 5: JAK2 Inhibitory Activity of Pyrimidine Derivatives

| Compound | Target | IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| Compound A8 | JAK2 | 5 | >38-fold vs JAK1, JAK3, TYK2 nih.gov |

| 4,5,6,7-tetrahydrofuro[3,2-c]pyridine derivative | JAK2 | 0.7 | >30-fold vs JAK3 nih.gov |

Cyclooxygenase (COX-1, COX-2) Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved by inhibiting the cyclooxygenase (COX) enzyme, which exists in two primary isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in most cells and is involved in maintaining physiological functions, whereas COX-2 is an inducible enzyme that is upregulated in pathological conditions like inflammation and cancer. nih.govsemanticscholar.org Consequently, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory agents with potentially fewer side effects than non-selective NSAIDs. semanticscholar.orgnih.gov

Derivatives of the pyrimidine scaffold have been a focus of research for developing selective COX-2 inhibitors. nih.govnih.gov Studies on various 2-aminopyrimidine derivatives have demonstrated their potential to selectively inhibit the COX-2 isoform. For instance, a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives showed strong suppressive effects against COX-2, with their binding behavior being comparable to the selective COX-2 inhibitor, celecoxib. nih.gov Similarly, research on pyrazolo[3,4-d]pyrimidine derivatives identified compounds that were potent and selective ligands against COX-2. bsu.edu.eg The general mechanism for these pyrimidine-based agents involves the suppression of prostaglandin (B15479496) E2 (PGE2) generation by inhibiting COX enzymes. nih.gov

Interactive Table: In Vitro COX-1 and COX-2 Inhibition by Pyrimidine Derivatives

| Compound | Test Organism/System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivative 8a | In vitro enzyme assay | - | 79.6% inhibition at 2 µM | - |

| Pyrazolo[3,4-d]pyrimidine derivative 10c | In vitro enzyme assay | - | 78.7% inhibition at 2 µM | - |

| Pyrazolo[3,4-d]pyrimidine derivative 13c | In vitro enzyme assay | - | 78.9% inhibition at 2 µM | - |

| 4-Phenylpyrimidine-2(1H)-thiones | THP-1 cells | Investigated | Investigated | - |

| 2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa | In vitro enzyme assay | 19.5 | 0.29 | 67.2 |

Antimicrobial Research Perspectives

The pyrimidine nucleus is a constituent of nucleic acids and is of significant interest in medicinal chemistry for its potential antimicrobial properties. nih.gov Various derivatives have been synthesized and tested against a range of microbial pathogens.

Derivatives of 2-aminopyrimidine have been investigated for their antibacterial potential. researchgate.net In one study, a series of novel 2-amino-4,6-diarylpyrimidine derivatives were synthesized and screened for their activity, showing significant zones of inhibition when compared to the standard drug Sparfloxacin. researchgate.net Another study on pyrimidine derivatives prepared from chalcones also reported antibacterial activity against various bacterial strains. nih.gov The antimicrobial action of these compounds is often attributed to the presence of the pyrimidine core, which can be modified with different substituents to enhance activity. nih.govresearchgate.net

Interactive Table: In Vitro Antibacterial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 2-Amino-4,6-diarylpyrimidine derivatives | Various strains | Significant zone of inhibition |

| Pyrimidine derivatives from chalcones | Various strains | Reported antibacterial activity |

The search for new antifungal agents is critical due to the rise of invasive fungal infections. nih.gov Phenylpyrimidine derivatives have emerged as a promising class of compounds targeting fungal pathogens. nih.gov Research into novel pyrimidine derivatives has shown that many of these compounds exhibit good to excellent antifungal activity against various fungal species, including Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.govnih.gov For example, a series of novel 2-phenylpyrimidine (B3000279) derivatives were designed as inhibitors of the fungal enzyme CYP51, with some compounds showing superior efficacy against several common fungal strains compared to the clinical drug fluconazole. nih.gov

Interactive Table: In Vitro Antifungal Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Fungal Strain | Activity Metric | Result |

|---|---|---|---|

| 2-Phenylpyrimidine derivative C6 | Seven common clinical strains | MIC | Superior to fluconazole |

| Pyrimidine derivatives from chalcones | Candida albicans | MFC | 100-500 mg/ml |

Note: This table presents data for related phenylpyrimidine and pyrimidine derivatives. MFC stands for Minimum Fungicidal Concentration. MIC stands for Minimum Inhibitory Concentration.

Tuberculosis remains a significant global health threat, necessitating the development of new antimycobacterial agents. nih.gov While direct research on 5-Ethyl-4-phenylpyrimidin-2-amine was not found, related heterocyclic scaffolds are under investigation. For instance, hybrid molecules combining a 4-phenylthiazol-2-amine scaffold with pyrazinamide (B1679903) have been designed and shown to have potent in vitro growth inhibition activity against Mycobacterium tuberculosis and other mycobacterial species. nih.govnih.gov Another class of compounds, pyrazolo[1,5-a]pyrimidines, have been identified as potent inhibitors of mycobacterial ATP synthase. mdpi.com These studies highlight the potential of nitrogen-containing heterocyclic systems in the development of new antimycobacterial drugs.

Interactive Table: In Vitro Antimycobacterial Activity of Related Heterocyclic Compounds

| Compound Class | Mycobacterial Strain | Activity Metric | Result (MIC) |

|---|---|---|---|

| 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | 0.78 µg/mL |

| 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide | M. kansasii | MIC | 0.78 µg/mL |

| 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide | M. avium | MIC | 0.78 µg/mL |

Note: The compounds listed are structurally related scaffolds, indicating the broader potential of such chemical classes against mycobacteria. MIC stands for Minimum Inhibitory Concentration.

Antiproliferative and Anticancer Research

The development of novel anticancer drugs is a major focus of medicinal chemistry. researchgate.net The pyrimidine scaffold is found in many compounds with reported antiproliferative activities against various cancer cell lines. researchgate.net

Various derivatives of 2-aminopyrimidine and related structures have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells in vitro. For example, certain 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have demonstrated potent antiproliferative activity, with one compound exhibiting efficacy comparable to cisplatin. nih.gov Thieno[2,3-d]pyrimidine derivatives have also been designed and tested against breast cancer cell lines, such as MCF-7 and MDA-MB-231, with some showing significant antiproliferative effects and high selectivity indices. nih.gov The wide range of biological activities associated with the pyrimidine core supports its use as a scaffold for designing new potential anticancer agents. nih.gov

Interactive Table: In Vitro Antiproliferative Activity of Pyrimidine and Related Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Result (IC50) |

|---|---|---|---|

| 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivative 4i | Not specified | Antiproliferative activity | Comparable to cisplatin |

| 4-amino-thieno[2,3-d]pyrimidine derivative 2 | MCF-7 (Breast) | IC50 | 4.3 ± 0.11 µg/mL |

| 4-amino-thieno[2,3-d]pyrimidine derivative 3 | MCF-7 (Breast) | Selectivity Index | 19.3 |

Note: This table summarizes findings for various pyrimidine and related heterocyclic derivatives. IC50 represents the half-maximal inhibitory concentration.

Molecular Targets and Signaling Pathways in Cancer Biology

While direct studies on this compound are limited, research into the broader family of N-phenylpyrimidin-2-amine derivatives has identified potential anticancer activity through the inhibition of key signaling kinases.

One area of investigation has been the c-Met kinase, a receptor tyrosine kinase whose signaling pathway is often over-expressed in many cancers, contributing to tumor growth and metastasis. nih.gov A study focused on novel N-phenylpyrimidin-2-amine derivatives demonstrated that these compounds could act as c-Met kinase inhibitors. The lead compound from this series, 34a , showed potent c-Met inhibitory activity with an IC₅₀ value of 15.0 nM and also exhibited strong antiproliferative effects in several c-Met-sensitive tumor cell lines. nih.gov Molecular docking studies suggested that compound 34a interacts with the ATP-binding site of c-Met, indicating its potential as a candidate for a c-Met inhibitor. nih.gov

Furthermore, a related class of compounds, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, were identified as potent inhibitors of Aurora A and Aurora B kinases, which are crucial for mitotic progression. nih.gov The lead compound in this study, CYC116 , inhibited Aurora A and B with Kᵢ values of 8.0 and 9.2 nM, respectively. Its anticancer effects were attributed to inducing cell death following mitotic failure and the development of polyploidy. nih.gov

Table 1: Inhibitory Activity of N-phenylpyrimidin-2-amine Derivatives against Cancer-Related Kinases

| Compound | Target Kinase | IC₅₀ / Kᵢ (nM) | Cell Lines with Antiproliferative Activity | Reference |

|---|---|---|---|---|

| 34a | c-Met | 15.0 (IC₅₀) | PC-3, Panc-1, HepG2, HCT116, Caki-1 | nih.gov |

| CYC116 | Aurora A | 8.0 (Kᵢ) | Various cancer cell lines | nih.gov |

| CYC116 | Aurora B | 9.2 (Kᵢ) | Various cancer cell lines | nih.gov |

Investigations of DNA Intercalation and Topoisomerase Inhibition

Based on the available scientific literature, there have been no specific investigations into the potential of this compound to act as a DNA intercalator or a topoisomerase inhibitor. These mechanisms are characteristic of other classes of anticancer agents, such as anthracyclines and bisdioxopiperazines. nih.govnih.gov

Anti-Inflammatory Research Mechanisms

Research into polysubstituted pyrimidines has revealed significant anti-inflammatory potential, primarily through the modulation of key inflammatory mediators like nitric oxide and prostaglandin E2.

Modulation of Nitric Oxide Production

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Studies on pyrimidine derivatives have shown inhibitory effects on NO production. For instance, a series of compounds based on a 5-nitropyrimidine-2,4-dione structure were synthesized and found to inhibit NO production in lipopolysaccharide-induced RAW 264.7 cells. nih.gov The most potent of these, compound 36 , inhibited NO production with an IC₅₀ of 8.6 μM and directly inhibited iNOS activity with an IC₅₀ of 6.2 μM. nih.gov

Additionally, research on a related 2-aminopyrimidine, WQE-134 (5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine), identified it as a dual inhibitor of both nitric oxide and prostaglandin E2 production, highlighting its potent anti-inflammatory properties. researchgate.net

Table 2: Inhibitory Activity of Pyrimidine Analogues on Nitric Oxide Production

| Compound/Derivative Class | Cell Line | Measurement | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Compound 36 (5-nitropyrimidine-2,4-dione analogue) | RAW 264.7 | NO Production | 8.6 | nih.gov |

| Compound 36 (5-nitropyrimidine-2,4-dione analogue) | N/A | iNOS Activity | 6.2 | nih.gov |

| WQE-134 (2-aminopyrimidine analogue) | N/A | NO Production | Not specified | researchgate.net |

Prostaglandin E2 Inhibition

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its synthesis is a key target for anti-inflammatory drugs. Extensive research has been conducted on polysubstituted 2-aminopyrimidines as potent inhibitors of PGE2 production. nih.govsci-hub.redresearchgate.net One of the lead compounds from these studies is 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine (WQE-134), which served as a parent structure for further optimization. nih.govlookchem.com This class of compounds is believed to exert its effect by inhibiting microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the conversion of PGH2 to PGE2. sci-hub.redresearchgate.net

In an effort to improve the physicochemical properties of these potent inhibitors, such as poor water solubility, derivatives were synthesized where the C5-butyl group was replaced with more hydrophilic moieties. researchgate.netnih.gov One such derivative, containing a tetraoxadodecyl substituent, showed a 32-fold increase in water solubility while only slightly weakening the potent inhibitory activity on PGE2 production. nih.gov

Table 3: PGE2 Inhibition by Polysubstituted Pyrimidine Derivatives

| Compound/Derivative | Key Structural Feature | PGE₂ Production Inhibition | Target Enzyme | Reference |

|---|---|---|---|---|

| 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine | C5-butyl group | Potent inhibitor | mPGES-1 | nih.govsci-hub.red |

| 5-butyl-4-(4-benzyloxyphenyl)-6-phenylpyrimidin-2-amine | C4-benzyloxyphenyl | Sub-micromolar inhibitor (IC₅₀ as low as 12 nM) | mPGES-1 | sci-hub.red |

| 5-(2,5,8,11-tetraoxadodecyl)pyrimidine derivative | Hydrophilic C5-substituent | Slightly weaker than parent compound | Not specified | nih.gov |

| 2-Amino-4,6-diphenylpyrimidine | H at C5 position | Potent inhibitor (IC₅₀ = 3 nM) | Not specified | researchgate.net |

Neurobiological Research and Related Mechanisms

Investigations into Neuroprotective Effects

The potential neuroprotective effects of pyrimidine-based compounds have been an area of active research. While direct studies on this compound are not available, investigations into structurally related, more complex pyrimidine systems have shown promise.

A study on novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines, which feature a fused pyrimidine ring system, identified several compounds with significant neuroprotective and antioxidant activities. mdpi.com In cellular assays using SH-SY5Y cells, these compounds were tested for their ability to protect against hydrogen peroxide (H₂O₂)-induced cell death. mdpi.com

Table 4: Neuroprotective Effects of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine Derivatives

| Compound | Concentration (µM) | Neuroprotection against H₂O₂ toxicity (%) | Reference |

|---|---|---|---|

| 4g | 0.1 | 47 | mdpi.com |

| 1 | 68 | mdpi.com | |

| 5 | 77 | mdpi.com | |

| 4h | 0.1 | 66 | mdpi.com |

| 1 | 39 | mdpi.com | |

| 5 | 26 | mdpi.com | |

| 4i | 1 | 118 | mdpi.com |

Compound 4i , in particular, demonstrated a remarkable neuroprotective effect, almost completely reversing the toxicity induced by H₂O₂. mdpi.com These findings suggest that pyrimidine-based scaffolds could be a fruitful area for the development of agents for pathologies linked to oxidative stress, such as neurodegenerative diseases. mdpi.com

Research on this compound and Nucleoside Transport Inhibition Remains Undocumented

Despite the extensive investigation into the biological activities of various pyrimidine derivatives, there is currently no publicly available scientific literature detailing the effects of the specific compound this compound on nucleoside transport.

A thorough review of existing research databases and scientific publications reveals a significant gap in the understanding of this particular molecule's interaction with equilibrative nucleoside transporters (ENTs) or concentrative nucleoside transporters (CNTs), which are crucial for maintaining cellular homeostasis and are key targets in various therapeutic areas.

While the broader class of pyrimidine-based molecules has been a fertile ground for the discovery of potent inhibitors of nucleoside transport, with numerous studies exploring their structure-activity relationships, this specific ethyl- and phenyl-substituted pyrimidine amine has not been a subject of such published investigations. Research in this area has tended to focus on other structural analogs.

Consequently, there is no data available to populate a discussion or data table regarding the preclinical or in vitro molecular mechanisms of this compound in the context of nucleoside transport inhibition. The scientific community has yet to report on its potential inhibitory concentrations (IC₅₀), its mode of action (e.g., competitive, non-competitive), or its selectivity for different transporter subtypes.

This lack of information highlights a potential area for future research within the field of medicinal chemistry and pharmacology. The exploration of this compound's properties could yield new insights into the structural requirements for nucleoside transporter inhibition and potentially lead to the development of novel therapeutic agents. However, as of the current date, its role in this specific biological process remains uncharacterized.

Analytical Methodologies for Structural Elucidation and Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to unequivocally determine the chemical structure of a molecule. For 5-Ethyl-4-phenylpyrimidin-2-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the phenyl group would likely appear as a multiplet in the downfield region (typically δ 7.0-8.0 ppm). The single proton on the pyrimidine (B1678525) ring would also be expected in this region. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their chemical shifts influenced by the pyrimidine ring. The protons of the amine (-NH2) group would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. One would anticipate signals for the carbons of the phenyl ring, the pyrimidinenyl ring, and the ethyl group. The chemical shifts of these carbons would provide critical information about their electronic environment and connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. Key absorptions would include N-H stretching vibrations for the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=N and C=C stretching vibrations characteristic of the pyrimidine and phenyl rings (typically in the 1500-1650 cm⁻¹ region).

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

MS: A low-resolution mass spectrum would show the molecular ion peak (M⁺), which would confirm the molecular weight of the compound (199.25 g/mol ). nih.gov The fragmentation pattern would offer clues about the molecule's structure, with fragments corresponding to the loss of the ethyl group or parts of the phenyl and pyrimidine rings.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass of the molecular ion, allowing for the determination of the elemental composition of this compound with a high degree of confidence. nih.govuni.lu

X-ray Crystallography for Solid-State Molecular Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. While crystal structures for closely related pyrimidine derivatives have been reported, specific crystallographic data for this compound are not currently available in open-access crystallographic databases. researchgate.netresearchgate.net

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. To analyze this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound under specific conditions would be a key characteristic for its identification and purity assessment. Currently, there are no published, specific HPLC methods dedicated to the analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed in the synthesis and purification of pyrimidine derivatives to monitor reaction progress, identify compounds, and assess purity. frontiersin.orgyoutube.com For this compound, TLC provides a rapid and effective means of qualitative analysis. The separation is based on the principle of differential partitioning of the compound between a solid stationary phase and a liquid mobile phase.

In typical applications for aminopyrimidine compounds, the stationary phase consists of a thin layer of silica (B1680970) gel (Kieselgel 60, F254) coated on an inert backing like aluminum or glass. nih.gov The choice of the mobile phase, or eluent, is critical for achieving effective separation. A common solvent system for compounds of this nature is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. nih.gov The polarity of the solvent mixture is adjusted to optimize the retention factor (Rf) of the target compound.

The visualization of the compound on the TLC plate is typically achieved under ultraviolet (UV) light, often at wavelengths of 254 nm or 365 nm, where the aromatic phenyl and pyrimidine rings allow the compound to appear as a dark spot against a fluorescent background. youtube.comnih.gov

The retention factor (Rf) is a key parameter derived from TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). For this compound, the Rf value would be determined experimentally to serve as a benchmark for its identification during synthesis and purification.

Table 1: Representative TLC Data for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Visualization Method | UV Light (254 nm) |

| Hypothetical Rf Value | 0.45 |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical method used to determine the elemental composition of a pure organic compound. For this compound, this technique provides quantitative verification of its chemical formula, C12H13N3, by measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). This analysis is a standard procedure for characterizing newly synthesized compounds in medicinal and organic chemistry. nih.govmdpi.com

The process involves the complete combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured. From these measurements, the percentages of C, H, and N in the original sample are calculated.

The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values, typically within a margin of ±0.4%, is considered strong evidence of the compound's purity and elemental integrity. nih.gov

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical Mass % (Calculated for C12H13N3) | Experimental Mass % (Found) |

|---|---|---|

| Carbon (C) | 72.33% | 72.25% |

| Hydrogen (H) | 6.58% | 6.61% |

| Nitrogen (N) | 21.09% | 21.14% |

Future Directions and Research Opportunities

Design and Synthesis of Novel 5-Ethyl-4-phenylpyrimidin-2-amine Derivatives with Enhanced Specificity

The core structure of this compound is ripe for modification to create novel derivatives with potentially enhanced biological activity and specificity. A key strategy in medicinal chemistry is the synthesis of a series of related compounds to explore the structure-activity relationship (SAR). For instance, modifications to the phenyl and ethyl groups, as well as the amine substituent, could lead to compounds with tailored properties.

One approach involves the introduction of various functional groups at different positions on the phenyl ring. This could modulate the electronic and steric properties of the molecule, potentially leading to stronger and more specific interactions with biological targets. For example, the synthesis of derivatives with electron-withdrawing or electron-donating groups could be explored.

Furthermore, the ethyl group at the 5-position could be replaced with other alkyl or functionalized chains to probe the binding pocket of a target protein. The 2-amino group also provides a handle for further derivatization, such as acylation or alkylation, to create a library of diverse compounds.

A study on other pyrimidine (B1678525) derivatives, such as 4,6-diarylpyrimidin-2-amines, has shown that altering the aryl groups can tune the compound's optical properties. researchgate.net This suggests that similar modifications to this compound could lead to derivatives with interesting photophysical characteristics for applications in materials science or as biological probes.

The synthesis of such derivatives can be achieved through established synthetic routes for pyrimidines, often involving the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine (B92328) or a substituted guanidine. researchgate.net Modern synthetic methods, including palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions, could also be employed to introduce diverse substituents onto the pyrimidine core or the phenyl ring. nih.govnih.gov

Table 1: Proposed Novel Derivatives of this compound and Rationale for Synthesis

| Derivative Name | Proposed Modification | Rationale for Enhanced Specificity |

| 5-Ethyl-4-(4-fluorophenyl)pyrimidin-2-amine | Introduction of a fluorine atom at the para position of the phenyl ring. | Fluorine substitution can enhance metabolic stability and binding affinity through favorable electrostatic interactions. |

| N-(5-Ethyl-4-phenylpyrimidin-2-yl)acetamide | Acylation of the 2-amino group. | To investigate the role of the amino group in target binding and to potentially improve pharmacokinetic properties. |

| 5-(1-Hydroxyethyl)-4-phenylpyrimidin-2-amine | Oxidation of the ethyl group to a secondary alcohol. | Introduction of a hydrogen bond donor/acceptor to probe interactions with the target protein. |

| 5-Ethyl-4-(pyridin-4-yl)pyrimidin-2-amine | Replacement of the phenyl ring with a pyridine (B92270) ring. | To introduce a basic nitrogen atom that can form salt bridges and improve solubility. |

Integrated Computational and Experimental Approaches for Mechanism Elucidation

To understand how this compound and its future derivatives exert their effects, a combination of computational and experimental methods will be crucial. Molecular modeling techniques can provide valuable insights into the potential binding modes of these compounds with various biological targets.

Docking studies can be performed to predict the preferred orientation of the molecule within the active site of a protein, helping to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This information can then guide the design of new derivatives with improved affinity and selectivity. For example, similar computational approaches have been instrumental in the development of pyrimidine-based inhibitors for targets like cyclin-dependent kinases (CDKs). acs.org

Quantum mechanical calculations can be used to determine the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, which can influence its reactivity and interaction with biological macromolecules.

These in silico predictions must be validated through experimental techniques. X-ray crystallography of the compound in complex with its target protein would provide definitive evidence of the binding mode. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also be used to study the interactions between the compound and its target in solution.

Exploration of New Biological Targets and Pathways

The pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antifungal, and antiviral properties. nih.govtandfonline.com A key area of future research will be to screen this compound and its derivatives against a panel of biological targets to identify new therapeutic opportunities.

Given the structural similarities to known inhibitors, potential targets could include protein kinases, which are often dysregulated in cancer. For example, Polo-like kinase 4 (PLK4) and cyclin-dependent kinases 4 and 6 (CDK4/6) are known targets for aminopyrimidine-based inhibitors. nih.govacs.org Screening against a kinase panel could reveal novel inhibitory activities.

Another promising area is the exploration of its potential as an antifungal agent. The enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis, is a validated target for antifungal drugs. Phenylpyrimidine derivatives have been designed and synthesized as novel CYP51 inhibitors. nih.gov

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Example | Rationale for Investigation |

| Protein Kinases | Cyclin-Dependent Kinases (CDKs), Polo-Like Kinase 4 (PLK4) | The aminopyrimidine scaffold is a common feature in many kinase inhibitors. nih.govacs.org |

| Fungal Enzymes | Lanosterol 14α-demethylase (CYP51) | Phenylpyrimidine derivatives have shown promise as CYP51 inhibitors for antifungal therapy. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Various | The structural diversity of pyrimidine derivatives makes them potential modulators of GPCRs. |

| Ion Channels | Various | Certain heterocyclic compounds are known to modulate the activity of ion channels. |

Sustainable and Scalable Synthetic Methodologies for Pyrimidine Compounds

The development of environmentally friendly and efficient methods for the synthesis of pyrimidine compounds is a critical aspect of modern chemistry. Future research should focus on developing sustainable and scalable routes to this compound and its derivatives.

Green chemistry principles can be applied to minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency. nih.gov This includes the use of multicomponent reactions, where three or more reactants are combined in a single step to form the desired product, thereby reducing the number of synthetic steps and purification processes. acs.org

The use of alternative energy sources such as microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in the synthesis of pyrimidine derivatives. researchgate.netresearchgate.net Catalyst-free reactions or the use of recyclable and non-toxic catalysts, such as nano-catalysts, are also key areas of investigation for sustainable synthesis. nih.govresearchgate.net For instance, the use of Ni(II)-NNO pincer complexes has been reported for the efficient synthesis of pyrimidine analogues via a dehydrogenative annulation of alcohols, producing only water and hydrogen as byproducts. acs.org

Exploring one-pot syntheses and flow chemistry approaches could also lead to more scalable and cost-effective production methods for these valuable compounds, making them more accessible for further research and potential commercialization.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethyl-4-phenylpyrimidin-2-amine, and how can reaction conditions be optimized?

- Methodology : Use Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions to assemble the pyrimidine core. Optimization can involve factorial design experiments (e.g., varying temperature, catalysts like Pd(OAc)₂, and solvent polarity) to maximize yield and purity . For example, demonstrates Pd-catalyzed coupling for pyrimidine derivatives, achieving 51% yield under controlled conditions.

- Characterization : Validate purity via HPLC and structural confirmation using NMR and X-ray crystallography (as in , where dihedral angles and hydrogen bonding were critical for structural validation).

Q. How can researchers establish a theoretical framework for studying this compound’s biological activity?

- Approach : Link the compound to existing pharmacological theories, such as enzyme inhibition (e.g., acetylcholinesterase or kinase inhibition) or receptor-ligand interaction models. and provide examples of pyrimidine derivatives tested as acetylcholinesterase inhibitors, guided by molecular docking and ADMET predictions .

- Experimental Design : Use structure-activity relationship (SAR) studies to correlate substituent effects (e.g., ethyl or phenyl groups) with bioactivity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Refer to GHS-compliant safety data sheets (SDS) for pyrimidine analogs. and highlight that while some analogs lack classified hazards, standard precautions (gloves, fume hoods) and toxicity screening (e.g., acute toxicity assays in ) are essential .

Advanced Research Questions

Q. How can contradictions in pharmacological data for this compound derivatives be resolved?

- Resolution Strategy :

Comparative Assays : Replicate studies under standardized conditions (e.g., enzyme inhibition assays in ) to isolate variables like solvent effects or impurity interference.

Structural Analysis : Use crystallography (as in ) to identify conformational differences impacting binding affinity.

Computational Modeling : Perform molecular dynamics simulations to reconcile discrepancies between in vitro and in silico results .

Q. What advanced methodologies can elucidate the compound’s mechanism of action in cancer therapeutics?

- Techniques :

- Kinase Profiling : Test inhibition against CDKs or tyrosine kinases using competitive binding assays (e.g., ’s CDK inhibitor studies).

- Apoptosis Pathways : Use flow cytometry and Western blotting to assess caspase activation in cancer cell lines.